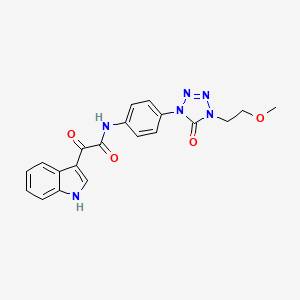

2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide

Descripción

The compound 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide features a hybrid structure combining an indole core, a diketone-acetamide linker, and a tetrazole-substituted phenyl group. The 2-methoxyethyl substituent on the tetrazole likely improves solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4/c1-30-11-10-25-20(29)26(24-23-25)14-8-6-13(7-9-14)22-19(28)18(27)16-12-21-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSITYXBIHQQZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Tetrazole Ring Formation: The tetrazole ring can be formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

Coupling Reactions: The indole and tetrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Acylation: The final step involves the acylation of the coupled product with an oxoacetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide can undergo various types of chemical reactions:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The oxoacetamide group can be reduced to form the corresponding amine.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Aplicaciones Científicas De Investigación

Oncology Research

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been investigated for its anti-cancer properties in various studies:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-cancer | 5.5 | A549 (Lung Cancer) | |

| Anti-cancer | 4.8 | MCF7 (Breast Cancer) | |

| Inhibition of migration | 3.0 | HCT116 (Colon Cancer) |

Case Study 1: Anti-Cancer Efficacy

A study demonstrated that treatment with this compound significantly reduced cell viability in A549 and MCF7 cell lines, indicating its potential as an anti-cancer agent. Mechanistic studies revealed G0/G1 phase arrest and increased apoptosis markers.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, further supporting its anti-tumor activity.

Pharmacological Investigations

The compound also shows promise in pharmacology for its potential use as a therapeutic agent beyond oncology:

- Anti-inflammatory Activity: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects: Research is ongoing to evaluate its neuroprotective effects against neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds with amino acid residues. The oxoacetamide group can participate in covalent bonding or coordination with metal ions.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

The target compound lacks indole substitutions, suggesting a focus on the tetrazole-acetamide moiety for activity.

Acetamide-Linked Groups :

- The tetrazole group in the target compound distinguishes it from fluorobenzyl (), isoxazole (), or oxadiazole () derivatives. Tetrazoles are bioisosteres for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capacity .

- The 2-methoxyethyl group on the tetrazole may enhance solubility compared to simpler alkyl or aryl substitutions.

Biological Activity :

- Oxadiazole-sulfanyl derivatives exhibit antioxidant and antimicrobial activities (), likely due to radical scavenging (sulfanyl groups) and membrane disruption.

- Fluorobenzyl analogues () show kinase inhibition, suggesting the target compound’s phenyl-tetrazole group could similarly interact with ATP-binding pockets.

Computational and Crystallographic Insights

- Crystal Structures : The 1-ethyl-5-methoxy indole derivative () exhibits planar acetamide geometry, suggesting similar conformations in the target compound.

Activity and Stability Trade-offs

- Tetrazole vs.

- Methoxyethyl vs. Methyl : The 2-methoxyethyl group may reduce crystallinity (enhancing solubility) compared to methyl-substituted tetrazoles.

Actividad Biológica

The compound 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide (CAS Number: 1396881-12-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The structure features an indole moiety linked to a tetrazole derivative, which is known for various pharmacological activities. The presence of functional groups such as methoxyethyl and oxoacetamide enhances its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and tetrazole precursors. The process includes:

- Formation of the indole ring through cyclization reactions.

- Synthesis of the tetrazole moiety via the reaction of hydrazine with carbonyl compounds.

- Coupling reactions to form the final product, ensuring the correct orientation of functional groups for enhanced biological activity.

Antimicrobial Properties

Recent studies have evaluated the antibacterial activity of this compound against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicate promising antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 7.8 µg/mL | 15.6 µg/mL |

| Escherichia coli (ATCC 8739) | 15.6 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa (ATCC 10145) | 31.25 µg/mL | 62.5 µg/mL |

These findings suggest that the compound exhibits stronger antibacterial properties than traditional antibiotics like oxytetracycline, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Activity

In addition to its antibacterial properties, preliminary cytotoxicity tests reveal that certain derivatives of this compound show significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The observed IC50 values indicate a selective inhibition of cancer cell growth while sparing normal cells .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of biofilm formation, which are critical for bacterial virulence and resistance . Molecular docking studies suggest that the compound may interact with specific proteins involved in bacterial metabolism, further elucidating its potential as an antibiotic candidate.

Case Studies

- Study on Antibacterial Efficacy : In a recent study published in Molecules, researchers synthesized several derivatives based on this compound and tested their efficacy against MRSA and other pathogens. The most active derivative showed an MIC of 0.98 µg/mL against MRSA, highlighting the compound's potential in treating resistant infections .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant growth inhibition in rapidly dividing cells compared to slower-growing fibroblasts .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with coupling the indole moiety to the tetrazole-phenyl backbone. Critical steps include:

- Amide bond formation : Use carbodiimides (e.g., EDC or DCC) as coupling agents to link the indole-oxoacetamide fragment to the phenyl-tetrazole group .

- Tetrazole ring formation : Cyclization of nitrile precursors with sodium azide under acidic conditions, with precise pH control to minimize side reactions .

- Solvent and temperature optimization : Reactions in polar aprotic solvents (e.g., DMF) at 60–80°C improve yield . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential for isolating the target compound .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

A combination of analytical techniques is employed:

- NMR spectroscopy : H and C NMR identify protons and carbons in the indole, tetrazole, and methoxyethyl groups. Aromatic protons in the phenyl ring typically appear at δ 7.2–7.8 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 452.16 for CHNO) .

- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles, particularly for the tetrazole ring (average N–N bond length: 1.32 Å) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates. IC values are calculated from dose-response curves .

- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Density functional theory (DFT) : Calculate electrostatic potential surfaces (EPS) using Multiwfn to identify nucleophilic/electrophilic regions. The indole ring’s electron-rich π-system may mediate binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in protein active sites (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonds between the tetrazole’s N-atoms and catalytic residues .

- Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace the methoxyethyl group with ethylthio or fluorinated chains to alter lipophilicity (logP changes monitored via HPLC) .

- Bioisosteric replacements : Substitute the tetrazole with 1,2,4-triazole or oxadiazole to evaluate potency retention .

- Pharmacophore mapping : Overlay active/inactive derivatives in MOE to identify critical features (e.g., the indole’s NH group for hydrogen bonding) .

Q. How to resolve contradictions in biological data across studies?

- Purity verification : Re-analyze batches via HPLC (≥98% purity) to rule out impurities affecting bioactivity .

- Assay standardization : Use identical cell lines (ATCC-verified) and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies in published IC values .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility. Target logP < 3.0 via shake-flask method .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., tetrazole ring oxidation). Block degradation with deuterium incorporation .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction. PPB < 90% ensures sufficient free compound for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.